molecular formula C18H17NO4S B8547447 Des[5-(2-dimethylamino)ethyl] Diltiazem

Des[5-(2-dimethylamino)ethyl] Diltiazem

Cat. No.: B8547447
M. Wt: 343.4 g/mol
InChI Key: WKLRIRQZTCFCSE-UHFFFAOYSA-N
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Description

Des[5-(2-dimethylamino)ethyl] Diltiazem is a heterocyclic compound that belongs to the thiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with a benzene ring and substituted with an acetoxy group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des[5-(2-dimethylamino)ethyl] Diltiazem typically involves multi-step reactions. One common method involves the reaction of thiomaleic anhydride with triphenylphosphine to form a key intermediate, which then undergoes further reactions with aldehydes and other reagents to yield the final product . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Des[5-(2-dimethylamino)ethyl] Diltiazem can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.

    Substitution: The acetoxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Des[5-(2-dimethylamino)ethyl] Diltiazem has several scientific research applications:

Mechanism of Action

The mechanism of action of Des[5-(2-dimethylamino)ethyl] Diltiazem involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b][1,4]diazepin-4(5H)-one: Similar structure but with a nitrogen atom instead of sulfur.

    Benzo[b][1,4]oxazepin-4(5H)-one: Contains an oxygen atom in the ring.

    Benzo[b][1,4]thiazepin-4(5H)-one: Without the acetoxy and methoxyphenyl substitutions.

Uniqueness

Des[5-(2-dimethylamino)ethyl] Diltiazem is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity, selectivity, and potential therapeutic applications compared to its analogs .

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl] acetate

InChI

InChI=1S/C18H17NO4S/c1-11(20)23-16-17(12-7-9-13(22-2)10-8-12)24-15-6-4-3-5-14(15)19-18(16)21/h3-10,16-17H,1-2H3,(H,19,21)

InChI Key

WKLRIRQZTCFCSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-(1). 2-(4'-Methoxyphenyl)-3-acetoxy-5-acetyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one [Compound (VII)] (1.93 g) and diethylamine (0.44 g) are added to chloroform (20 ml), and the mixture is stirred at room temperature for one hour. After distilling off chloroform, water is added to the residue, and the precipitated crystals are separated by filtration, washed with water and dried to give the title compound (II) (1.63 g, 94.8%), m.p. 198°-200° C.
Name
2-(4'-Methoxyphenyl)-3-acetoxy-5-acetyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Compound ( VII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94.8%

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